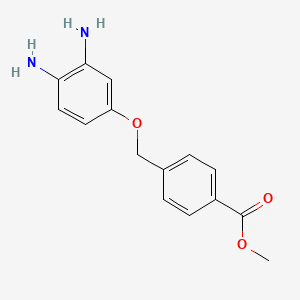
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that features a unique structure combining furan, pyridine, and naphthyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves the reaction of 2-acetylpyridine with 5-methylfurfural. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can be optimized to improve yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of biomass-derived reagents, such as 5-methylfurfural, can make the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The pyridine and naphthyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furfural derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the pyridine or naphthyridine rings .
Applications De Recherche Scientifique
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential medicinal properties, such as antimicrobial or anticancer activity, are being explored in various studies.
Mécanisme D'action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole
- 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazole
Uniqueness
What sets 2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine apart is its combination of furan, pyridine, and naphthyridine moieties, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H14N4O |
|---|---|
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
2-(5-methylfuran-2-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C18H14N4O/c1-12-4-5-17(23-12)16-11-15(21-13-6-9-19-10-7-13)14-3-2-8-20-18(14)22-16/h2-11H,1H3,(H,19,20,21,22) |
Clé InChI |
MIANEERHABXABI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=NC3=C(C=CC=N3)C(=C2)NC4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


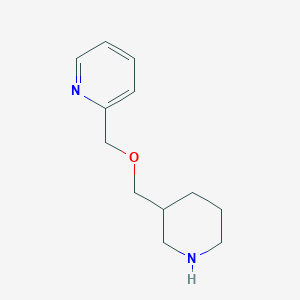


![7-O-benzyl 2-O-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13869413.png)
![1-[(4-Bromophenyl)methyl]-4,6-dimethylindol-5-amine](/img/structure/B13869415.png)
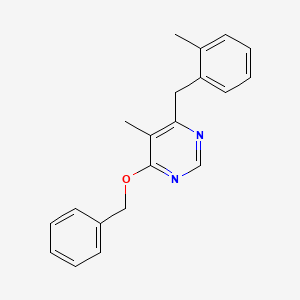
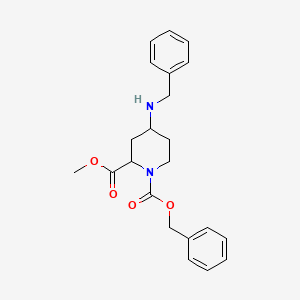
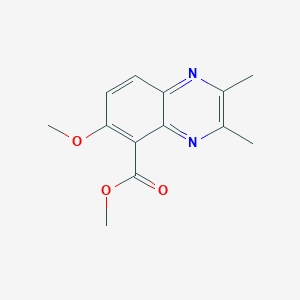
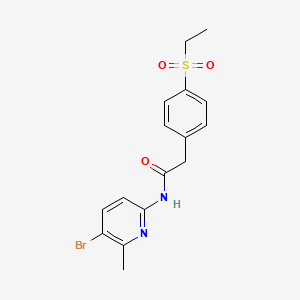
![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)


![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)
